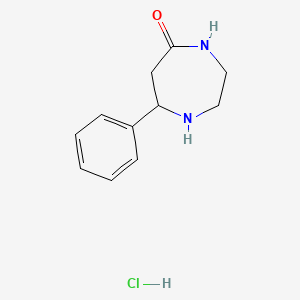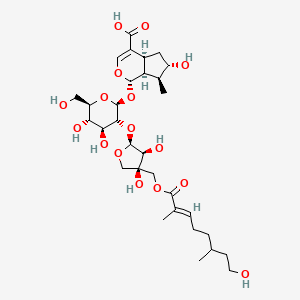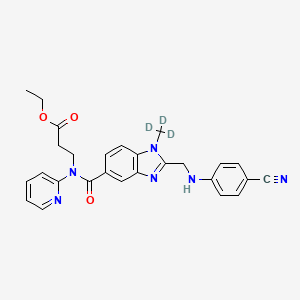
Clencyclohexerol-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clencyclohexerol-d10 is the deuterium-labeled version of Clencyclohexerol . It is a β-agonist and can be used as a growth promoter in animals . It is generally used as an internal standard substance for nuclear magnetic resonance (NMR) for quantitative analysis and structural identification .
Synthesis Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular weight of Clencyclohexerol-d10 is 329.29 . Its molecular formula is C14H10D10Cl2N2O2 . The SMILES representation of its structure is OC1(C([2H])(C([2H])(C([2H])(C([2H])(C1([2H])[2H])[2H])NCC(C2=CC(Cl)=C(C(Cl)=C2)N)O)[2H])[2H])[2H] .Physical And Chemical Properties Analysis
Clencyclohexerol-d10 is a colorless liquid and is stable at room temperature . It has physical and chemical properties similar to cyclohexanol .Aplicaciones Científicas De Investigación
Electron Impact Mass Spectroscopy
- Application : Used in the identification of phencyclidine (PCP) via electron impact mass spectroscopy. Deuterium-labeled compounds like d5.PCP and d10.PCP, including Clencyclohexerol-d10, were crucial in studying the mass spectrum of PCP. This approach was instrumental in understanding major fragments and formation pathways in PCP analysis (Clark, 1986).
Pharmacokinetics and Pharmacodynamics
- Application : Clencyclohexerol-d10 played a role in assessing the pharmacokinetics and pharmacodynamics of phencyclidine. The study compared deuterium-substituted drugs with those of normal isotopic abundance to understand their in vivo actions, revealing differences in metabolism and bioavailability (Cho et al., 1989).
Gas-Phase Chemical Reactions
- Application : Investigated in the study of gas-phase reactions of O3 with cyclohexene. Clencyclohexerol-d10 was used in experiments to differentiate products formed from reactions of ozone with cyclohexene from those involving OH radicals, aiding in understanding atmospheric chemical processes (Aschmann et al., 2003).
Substrate Transformation in Contaminated Aquifers
- Application : Used as a deuterated surrogate in studying the in situ transformation of aromatic hydrocarbons in BTEX-contaminated groundwater aquifers. The detection of its transformed products helped in assessing anaerobic transformation processes in environmental remediation studies (Reusser et al., 2002).
Plant Hormone Research
- Application : Reference to D10 in rice plant hormone research, involved in the study of strigolactones, a class of plant hormones. D10 is significant in the synthesis and signaling of strigolactones, impacting plant growth and development (Hu et al., 2010); (Sun et al., 2014).
Chemical Synthesis and Material Science
- Application : Mentioned in studies related to cyclic trinuclear complexes in coinage-metal chemistry, focusing on the synthesis and potential applications in material science and catalysis (Zheng et al., 2020).
Mecanismo De Acción
Target of Action
Clencyclohexerol-d10 is a deuterium-labeled variant of Clencyclohexerol . Its primary target is the beta-adrenergic receptor . Beta-adrenergic receptors are part of the G protein-coupled receptor superfamily and play a crucial role in the regulation of heart function, smooth muscle relaxation, and energy homeostasis .
Mode of Action
As a beta-agonist , Clencyclohexerol-d10 binds to beta-adrenergic receptors, mimicking the action of epinephrine and norepinephrine, natural ligands of these receptors . This binding triggers a cascade of intracellular events leading to the activation of the enzyme adenylate cyclase, which increases the production of cyclic AMP (cAMP). The elevated cAMP levels then activate protein kinase A, leading to the phosphorylation of various target proteins .
Biochemical Pathways
The activation of beta-adrenergic receptors by Clencyclohexerol-d10 affects several biochemical pathways. The most notable is the cAMP-dependent pathway , which regulates numerous physiological processes, including heart rate, muscle contraction, and lipid metabolism . The downstream effects of this pathway activation depend on the specific cell type and the complement of proteins expressed.
Pharmacokinetics
Deuterium’s presence may slow down metabolic processes, potentially leading to increased bioavailability and longer half-life .
Result of Action
The molecular and cellular effects of Clencyclohexerol-d10’s action are primarily related to its role as a beta-agonist. By stimulating beta-adrenergic receptors, it can induce smooth muscle relaxation and increase heart rate . Additionally, Clencyclohexerol-d10 can be used as a growth promoter in animals .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-1,2,2,3,3,4,5,5,6,6-decadeuteriocyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2/i1D2,2D2,3D2,4D2,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFLKXDTRUWFDL-AJHFZFCKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clencyclohexerol-d10 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-7-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B585637.png)


![[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridin-3-yl]methanol](/img/structure/B585644.png)
![2-{(3S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B585646.png)




![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B585655.png)